4-n-Butoxy-3-chlorobenzoyl chloride
CAS No.: 1443339-85-2
Cat. No.: VC13558294
Molecular Formula: C11H12Cl2O2
Molecular Weight: 247.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443339-85-2 |
|---|---|
| Molecular Formula | C11H12Cl2O2 |
| Molecular Weight | 247.11 g/mol |
| IUPAC Name | 4-butoxy-3-chlorobenzoyl chloride |
| Standard InChI | InChI=1S/C11H12Cl2O2/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | SWZJWRWYNIHQGC-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)Cl)Cl |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The molecular structure of 4-n-Butoxy-3-chlorobenzoyl chloride (IUPAC name: 3-chloro-4-(butoxy)benzoyl chloride) consists of a benzene ring with three substituents:
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A chlorine atom at the 3-position,
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An n-butoxy group (-O-C₄H₉) at the 4-position,
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A carbonyl chloride group (-COCl) at the 1-position.
The spatial arrangement of these groups creates a sterically hindered environment, influencing reactivity in substitution and condensation reactions .
Molecular Formula and Weight
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Molecular Formula: C₁₁H₁₂Cl₂O₂
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Molecular Weight: 263.12 g/mol (calculated based on atomic masses).
Physical Properties
The compound’s low solubility in water and high reactivity with nucleophiles are attributed to the electron-withdrawing effects of the carbonyl chloride and chlorine substituents .
Synthesis Methods and Reaction Mechanisms
Friedel-Crafts Acylation Followed by Etherification
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Acylation: Benzoyl chloride undergoes Friedel-Crafts acylation to introduce the carbonyl chloride group.
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Chlorination: Electrophilic chlorination at the 3-position using FeCl₃ as a catalyst .
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Etherification: Williamson synthesis to introduce the n-butoxy group at the 4-position via reaction with 1-bromobutane in the presence of a base (e.g., K₂CO₃) .
Reaction Equation:
Direct Chlorination of 4-n-Butoxybenzoyl Chloride
An alternative approach involves chlorinating 4-n-butoxybenzoyl chloride at the 3-position using sulfuryl chloride (SO₂Cl₂) under controlled conditions:
This method achieves regioselectivity due to the directing effects of the butoxy group .
Catalytic Innovations
The patent US3996274A highlights the use of FeCl₃-I₂ cocatalysts for enhancing meta-selectivity in benzoyl chloride chlorination . Applied to 4-n-butoxybenzoyl chloride, this system could improve yields of the desired 3-chloro isomer by stabilizing transition states through halogen bonding.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
4-n-Butoxy-3-chlorobenzoyl chloride is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. For example:
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Reaction with sulfonamides yields prodrugs with enhanced bioavailability.
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Coupling with thiazide diuretics forms intermediates for blood pressure medications .
Polymer Chemistry
The compound’s dual functional groups enable its use in synthesizing high-performance polymers:
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Polyarylates: Condensation with bisphenols produces thermally stable resins for aerospace components.
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Polyamides: Reaction with diamines forms fibers with exceptional tensile strength .
Agrochemicals
Derivatives of this compound act as herbicidal agents, targeting acetolactate synthase (ALS) enzymes in weeds.
| Hazard Category | Description |
|---|---|
| Corrosivity | Causes severe skin burns and eye damage. |
| Reactivity | Reacts exothermically with water, releasing HCl gas. |
| Environmental Impact | Toxic to aquatic life; requires containment. |
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